(2R,3R)-3-Methoxy-2-(trifluoromethyl)piperidine
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Overview
Description
(2R,3R)-3-Methoxy-2-(trifluoromethyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The presence of a trifluoromethyl group and a methoxy group in this compound makes it unique and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Methoxy-2-(trifluoromethyl)piperidine typically involves the use of starting materials that contain the piperidine ring. One common method involves the trifluoromethylation of a piperidine derivative. Trifluoromethylation can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper or palladium . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process typically includes steps such as purification through crystallization or distillation to obtain the desired compound with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-Methoxy-2-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.
Scientific Research Applications
(2R,3R)-3-Methoxy-2-(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-3-Methoxy-2-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy group may participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Aprepitant: An antiemetic drug with a trifluoromethyl group.
Uniqueness
(2R,3R)-3-Methoxy-2-(trifluoromethyl)piperidine is unique due to its specific stereochemistry and the presence of both methoxy and trifluoromethyl groups. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H12F3NO |
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Molecular Weight |
183.17 g/mol |
IUPAC Name |
(2R,3R)-3-methoxy-2-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H12F3NO/c1-12-5-3-2-4-11-6(5)7(8,9)10/h5-6,11H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
VDBSYSCUKFWDPH-PHDIDXHHSA-N |
Isomeric SMILES |
CO[C@@H]1CCCN[C@H]1C(F)(F)F |
Canonical SMILES |
COC1CCCNC1C(F)(F)F |
Origin of Product |
United States |
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